1-cyclopropyl-1H-pyrazole-4-thiol
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Overview
Description
1-cyclopropyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are a class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of a thiol group (-SH) in the 4-position of the pyrazole ring imparts unique chemical properties to this compound, making it a valuable scaffold in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1H-pyrazole-4-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters can yield the desired pyrazole derivative. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen and carbon atoms
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated, alkylated, or arylated pyrazole derivatives
Scientific Research Applications
1-cyclopropyl-1H-pyrazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-pyrazole-4-thiol involves interactions with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H-pyrazole-3-thiol
- 1-cyclopropyl-1H-pyrazole-5-thiol
- 1-cyclopropyl-1H-pyrazole-4-sulfonic acid
Uniqueness
1-cyclopropyl-1H-pyrazole-4-thiol is unique due to the specific positioning of the thiol group at the 4-position of the pyrazole ring. This positioning influences the compound’s reactivity and interaction with other molecules, distinguishing it from other similar compounds. The presence of the cyclopropyl group further enhances its chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2294726-48-8 |
---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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